molecular formula C24H34N8O4S2 B1682795 Thiamine disulfide CAS No. 67-16-3

Thiamine disulfide

Cat. No.: B1682795
CAS No.: 67-16-3
M. Wt: 562.7 g/mol
InChI Key: GFEGEDUIIYDMOX-BMJUYKDLSA-N
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Scientific Research Applications

Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- involves several steps. One common method includes the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with dithio-bis(2-chloroethanol) under basic conditions to form the intermediate compound. This intermediate is then reacted with formamide derivatives to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Formamide, N,N’-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of compound 'Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-' can be achieved through a multi-step reaction pathway involving the use of various starting materials.", "Starting Materials": [ "2-Hydroxyethylamine", "Methyl acrylate", "Thiourea", "Formamide", "4-Amino-2-methyl-5-pyrimidinemethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium thiosulfate pentahydrate", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydroxyethyl)-1-methyl-2,1-ethenediol", "a. Mix 2-hydroxyethylamine and methyl acrylate in ethanol and heat under reflux for 24 hours.", "b. Cool the reaction mixture and extract the product with diethyl ether.", "c. Dry the organic layer with sodium sulfate and evaporate the solvent to obtain 2-(2-hydroxyethyl)-1-methyl-2,1-ethenediol.", "Step 2: Synthesis of thiourea derivative", "a. Dissolve thiourea in ethanol and add sodium hydroxide.", "b. Add 2-(2-hydroxyethyl)-1-methyl-2,1-ethenediol and 4-amino-2-methyl-5-pyrimidinemethanol to the reaction mixture and heat under reflux for 24 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Recrystallize the product from ethanol to obtain the thiourea derivative.", "Step 3: Synthesis of Formamide, N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methyl-2,1-ethenediyl))bis(N-((4-amino-2-methyl-5-pyrimidinyl)methyl)-'", "a. Dissolve the thiourea derivative and formamide in ethanol and add sodium thiosulfate pentahydrate.", "b. Heat the reaction mixture under reflux for 24 hours and cool to room temperature.", "c. Filter the solid product and wash with ethanol.", "d. Recrystallize the product from ethanol to obtain the final compound." ] }

CAS No.

67-16-3

Molecular Formula

C24H34N8O4S2

Molecular Weight

562.7 g/mol

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(Z)-3-[[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide

InChI

InChI=1S/C24H34N8O4S2/c1-15(31(13-35)11-19-9-27-17(3)29-23(19)25)21(5-7-33)37-38-22(6-8-34)16(2)32(14-36)12-20-10-28-18(4)30-24(20)26/h9-10,13-14,33-34H,5-8,11-12H2,1-4H3,(H2,25,27,29)(H2,26,28,30)/b21-15-,22-16-

InChI Key

GFEGEDUIIYDMOX-BMJUYKDLSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(/C(=C(\SS/C(=C(\N(C=O)CC2=CN=C(N=C2N)C)/C)/CCO)/CCO)/C)C=O

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCO)C

Appearance

Solid powder

melting_point

177.0 °C

67-16-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N,N'-(dithiobis(2-(2-hydroxyethyl)-1-methylvinylene))bis(N-((4-amino-2-methyl-5-pyrimidinyl)-methyl)formamide)
thiamine disulfide
thiamine disulphide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Thiamine disulfide
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Thiamine disulfide
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Thiamine disulfide
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Thiamine disulfide
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Thiamine disulfide
Reactant of Route 6
Thiamine disulfide

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